molecular formula C10H20Cl2N2 B1376467 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride CAS No. 1210204-95-7

8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

Cat. No. B1376467
CAS RN: 1210204-95-7
M. Wt: 239.18 g/mol
InChI Key: XKIWZBBORMWAFP-UHFFFAOYSA-N
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Description

“8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride” is a chemical compound with the empirical formula C10H15NO . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been a subject of research due to its wide array of interesting biological activities . The synthesis involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C1CC2CCC(N2C3CC3)C1 . The InChI key for this compound is LEMYNEZPTCSVOW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 8-azabicyclo[3.2.1]octanes include an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .


Physical And Chemical Properties Analysis

The compound is a solid substance . Its empirical formula is C10H15NO and it has a molecular weight of 165.23 .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Derivatives

    A study describes the synthesis of scopine derivatives, which include the 8-azabicyclo[3.2.1]octane fragment, indicating its relevance in the creation of physiologically active compounds (Vlasova et al., 2006).

  • Analogues in Antibacterials

    Research on quinolone and naphthyridine antibacterial agents, which incorporate 3-amino-8-azabicyclo[3.2.1]octanes, highlights the compound's potential in antibacterial applications (Kiely et al., 1991).

  • Epibatidine Analogs Synthesis

    A method for preparing 8-azabicyclo[3.2.1]octan-3-one derivatives, analogs of epibatidine, is detailed, showcasing the compound's utility in synthesizing analogs for research purposes (Babkin et al., 2015).

  • α7 Nicotinic Acetylcholine Receptor Activity

    Azabicyclic amines including exo-6-amino-8-azabicyclo[3.2.1]octane have been developed for their significant α7 nicotinic acetylcholine receptor activity, relevant in treating cognitive deficits in schizophrenia (Walker et al., 2008).

  • Anti-Viral Activity

    Studies show 8-aminobicyclo[3.2.1]octanes, derived from cyclohexenyl chlorides, exhibit in vitro activity against influenza-A and influenza-B viruses, indicating their potential in antiviral applications (Miller et al., 2001).

Chemical Synthesis and Structure

  • Intramolecular Michael-type Additions

    A study on the synthesis of 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines, including structural analyses and pharmacological examination, highlights the compound's significance in chemical synthesis (Gregory et al., 1985).

  • Synthesis Using Pyroglutamic Acid

    Efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, with evaluation at D2 and 5-HT2A receptors, illustrates the versatility of this chemical scaffold (Singh et al., 2007).

  • Dopamine Transporter Inhibition

    A tropane derivative, an inhibitor of the dopamine transporter, is explored for its potential in medical imaging and pharmacological research (Gee et al., 1997).

  • Peduncularine Synthesis

    Enantioselective desymmetrisation of epoxytropinone for synthesizing peduncularine, an alkaloid, highlights the compound's role in complex organic syntheses (Shelton et al., 2020).

  • Tropane Alkaloids Synthesis

    Research focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, underscores its importance in the synthesis of biologically active compounds (Rodríguez et al., 2021).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral . The safety information includes the signal word “Warning” and the hazard statements H302 . The precautionary statements are P301 + P312 + P330 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there could be future research directions focusing on the synthesis and applications of this compound.

properties

IUPAC Name

8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2.2ClH/c11-7-5-9-3-4-10(6-7)12(9)8-1-2-8;;/h7-10H,1-6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIWZBBORMWAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3CCC2CC(C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
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8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
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8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
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8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
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8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride

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